molecular formula C19H12Cl2N2S B2986934 (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile CAS No. 476668-71-0

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Cat. No.: B2986934
CAS No.: 476668-71-0
M. Wt: 371.28
InChI Key: FLGBTIVMPPMATG-NVNXTCNLSA-N
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Description

(Z)-2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and an m-tolyl (meta-methylphenyl) moiety at the 3-position of the acrylonitrile scaffold.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2S/c1-12-3-2-4-13(7-12)8-15(10-22)19-23-18(11-24-19)14-5-6-16(20)17(21)9-14/h2-9,11H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGBTIVMPPMATG-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring structure that contributes to its biological activity. The presence of the 3,4-dichlorophenyl group enhances its pharmacological potential. The molecular formula is C18H14Cl2N2SC_{18}H_{14}Cl_{2}N_{2}S.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of thiazole derivatives, including this compound. A study demonstrated that related thiazole compounds exhibited significant activity against various pathogens, showing minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties . A series of compounds structurally related to this compound were shown to inhibit prostate cancer cell proliferation with IC50 values in the low nanomolar range (0.7 to 1.0 μM). The mechanism of action involves inhibition of tubulin polymerization, which is crucial for cancer cell division .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
  • Biofilm Disruption : It has shown potential in disrupting biofilm formation, making it effective against persistent bacterial infections.
  • Antioxidant Activity : Some studies suggest that thiazole derivatives possess antioxidant properties, which may contribute to their protective effects in cellular systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
AntitumorIC50: 0.7 - 1.0 μM
Biofilm InhibitionSignificant reduction in biofilm formation
Enzyme InhibitionActive against DNA gyrase and DHFR

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives including this compound. The results indicated that these compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values significantly .

Comparison with Similar Compounds

Structural Analogues in the Acrylonitrile Family

The compound belongs to a broader class of 2,3-diarylacrylonitriles, which are known for their versatility in drug discovery. Key structural analogs include:

Compound Name Substituents (Position 2 / Position 3) Key Features Biological Activity Reference
Target Compound 4-(3,4-dichlorophenyl)thiazol-2-yl / m-tolyl Thiazole core, Z-configuration Not explicitly reported (inference: potential AChE inhibition, antitumor)
(Z)-3-(3-chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (29) 3,4-dichlorophenyl / 3-chlorophenyl Dichlorophenyl groups, high cytotoxicity Cytotoxic (IC₅₀ values comparable to doxorubicin in some assays)
(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]acrylonitrile 4-nitrophenyl-thiazolyl / chloromethylphenylamino Nitro and amino substituents Structural data only (inference: possible antioxidant/anti-inflammatory)
(Z)-3-(4-(pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrile (1) Pyridinylphenyl / m-tolyl Pyridine integration, planar structure X-ray crystallography data; potential kinase inhibition
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile 3,4-dichlorophenyl-thiazolyl / difluorophenylamino Fluorine and chlorine substituents Not explicitly reported (inference: enhanced metabolic stability)

Key Structural Insights :

  • Aromatic Diversity : The m-tolyl group introduces steric bulk and lipophilicity, which may influence membrane permeability compared to p-tolyl isomers .
  • Thiazole vs. Benzothiazole : Replacing benzothiazole (as in ) with a thiazole core reduces molecular weight while retaining π-π stacking capabilities .

Q & A

Basic: What synthetic methodologies are optimized for preparing (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile?

The compound is synthesized via base-catalyzed condensation reactions. A general approach involves reacting substituted benzaldehydes with nitrile-containing precursors under basic conditions (e.g., piperidine in ethanol). For instance, analogous acrylonitrile derivatives are synthesized by condensing 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, yielding Z-configuration products due to steric and electronic effects . Optimization includes:

  • Reagent selection : Piperidine as a base enhances reaction efficiency by deprotonating intermediates.
  • Solvent choice : Absolute ethanol facilitates high yields (e.g., 79% in similar syntheses) .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) improves purity .

Basic: How is the Z-configuration of this acrylonitrile derivative confirmed structurally?

The Z-geometry is confirmed via single-crystal X-ray diffraction (SC-XRD). For example, in analogous compounds, SC-XRD reveals dihedral angles between aromatic rings (e.g., 4.3° between thiazole and dichlorophenyl groups) and intermolecular hydrogen bonds (C–H⋯O/N) that stabilize the Z-form . Complementary techniques:

  • NMR spectroscopy : Olefinic proton coupling constants (J = 4.1–6.8 Hz in 1H^1H NMR) distinguish Z/E isomers .
  • IR spectroscopy : A sharp CN stretch near 2212 cm1^{-1} confirms acrylonitrile functionality .

Basic: What preliminary biological activities have been reported for this compound?

Initial screens indicate selective antitumor activity. For example, structurally similar (Z)-acrylonitriles inhibit estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7) with IC50_{50} values <10 µM, likely via aryl hydrocarbon receptor (AhR) pathway modulation . Antimicrobial activity is also observed in thiazole-acrylonitrile hybrids, with MIC values of 8–32 µg/mL against Gram-positive bacteria .

Advanced: How are E/Z isomers separated during synthesis, and what analytical methods validate purity?

Isomer separation employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., 30–100% ACN/water + 0.1% TFA). For example, Z-isomers elute later (tR_R = 13.16 min) than E-forms (tR_R = 7.47 min) due to increased hydrophobicity . Validation methods:

  • HRMS : Exact mass matching (e.g., [M+H]+^+ at 553.1408 vs. calculated 553.1404) confirms purity .
  • DSC : Melting point discrepancies (e.g., Z-isomer: 182°C vs. E: 140°C) aid identification .

Advanced: What structure-activity relationship (SAR) insights guide optimization of its antitumor activity?

Key SAR findings:

  • Thiazole substitution : The 3,4-dichlorophenyl group at the thiazole 4-position enhances cytotoxicity by improving target (e.g., AhR) binding affinity .
  • Acrylonitrile geometry : Z-configuration is critical for selectivity; E-isomers show reduced potency (e.g., 10-fold lower activity in ER+ cells) .
  • m-Tolyl group : Meta-methyl on the phenyl ring increases lipophilicity, enhancing membrane permeability (logP ~3.5) .

Advanced: How do crystallographic studies inform intermolecular interactions and stability?

SC-XRD reveals hydrogen-bonding networks (e.g., C8–H8⋯O1 and C12–H12⋯N1) that stabilize crystal packing. These interactions reduce molecular flexibility, potentially enhancing bioavailability . Key metrics:

  • Bond lengths : C=C bond lengths of 1.34 Å confirm conjugation with the cyano group.
  • Torsion angles : Near-planar arrangements (e.g., 178.5° between thiazole and acrylonitrile) optimize π-π stacking with biological targets .

Advanced: How are contradictions in biological activity data resolved across studies?

Discrepancies in IC50_{50} values (e.g., ER+ vs. ER− cell lines) are addressed by:

  • Cellular context : AhR expression levels in different cell lines modulate efficacy .
  • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound solubility and activity .
  • Metabolic stability : Cyano group hydrolysis in vitro may reduce potency, necessitating stability studies in plasma .

Advanced: What mechanistic studies elucidate its mode of action in cancer cells?

Proposed mechanisms include:

  • AhR activation : The compound binds AhR, inducing CYP1A1/1B1 expression, which metabolizes estrogens and triggers apoptosis in ER+ cells .
  • Reactive oxygen species (ROS) : Thiazole-mediated ROS generation disrupts mitochondrial membrane potential (ΔΨm), confirmed via JC-1 staining .
  • Protein interaction inhibition : Analogous thiazole-acrylonitriles block eIF4E/eIF4G interactions, suppressing oncogenic translation .

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